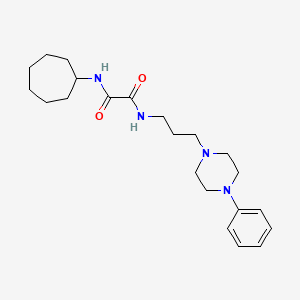

N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C22H34N4O2 and its molecular weight is 386.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha Adrenoceptor Agonists : Cyclohexylamino oxazoline derivatives, similar in structure to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been identified as potent alpha(2) adrenoceptor agonists. Specific compounds in this category have demonstrated selectivity for alpha(2c) adrenoceptors, suggesting potential applications in cardiovascular and neurophysiological research (Wong et al., 2000).

Binding Mechanisms in Cardiovascular Diseases : N-Phenylpiperazine derivatives, closely related to the compound , are used clinically for diseases related to the cardiovascular system. Studies have explored the binding mechanism of these derivatives to alpha1A-adrenoceptor, providing insights into how they mediate signal pathways in cardiovascular diseases. This research is significant for the development of therapeutic agents (Zhao et al., 2015).

σ1 Receptor Ligands and Pain Treatment : Compounds structurally similar to this compound have been explored as σ1 receptor ligands with potential therapeutic applications in treating chronic pain. These derivatives have shown antinociceptive and anti-allodynic effects in animal models without causing sedation or impairing locomotor responses (Romeo et al., 2021).

Anticonvulsant Activity : Derivatives of 1-(4-phenylpiperazin-1-yl)- have been synthesized and studied for their anticonvulsant activity. These compounds, sharing a similar moiety with this compound, have demonstrated broad-spectrum anticonvulsant activity in preclinical models, highlighting their potential as antiepileptic drugs (Kamiński et al., 2015).

Uroselective Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines have been identified as alpha 1-adrenoceptor subtype-selective antagonists, with potential applications in treating conditions related to the human lower urinary tract. This research could be significant for the development of uroselective therapeutic agents (Elworthy et al., 1997).

Role in Programmed Cell Death : Compounds like N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, which are structurally related to this compound, have been studied for their role in inducing programmed cell death (PCD) in certain cell types. This research is significant for understanding the mechanisms of antitumor agents and could be relevant in cancer research (Ha et al., 1997).

σ Receptor Ligands with Agonist Activity : Research on 1-cyclohexylpiperazine derivatives has revealed their high affinity for the σ2 receptor and potential agonist activity. These studies are crucial for understanding the structure-affinity relationship and developing ligands for therapeutic applications, particularly in neurology and psychiatry (Berardi et al., 2004).

Amide Bond Dissociation in Protonated Peptides : Research involving the structures of N-terminal ionic and neutral fragments from the break-up of the amide bond in protonated peptides provides valuable insights into peptide and protein chemistry, which is fundamental in various biochemical processes (Nold et al., 1997).

Antiepileptic Activity of Novel Compounds : The synthesis and study of compounds related to this compound have been explored for their antiepileptic activity. These compounds have been tested in various seizure models, contributing to the development of new anticonvulsant drugs (Rajak et al., 2013).

Effects on Glucose Utilization : The effects of certain antagonists, such as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) and others, on cerebral glucose utilization, have been examined. This research is important in understanding the metabolic processes in the brain and could have implications for neurological conditions (Nehls et al., 1988).

Mechanism of Action

Target of Action

The primary targets of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition .

Mode of Action

N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

The action of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide affects the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced stimulation of cholinergic receptors, which can have downstream effects on various cognitive processes .

Pharmacokinetics

Similar compounds have been shown to possess appropriate properties in terms of adme and toxicity, suggesting that n’-cycloheptyl-n-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide may also have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide’s action primarily involve enhanced cholinergic transmission. By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, leading to improved cognitive function .

Biochemical Analysis

Biochemical Properties

It is known that phenylpiperazine derivatives have been evaluated for their binding affinity for α1-adrenoceptors (ARs) and for their antiarrhythmic and antihypertensive activities

Cellular Effects

Some phenylpiperazine derivatives have been found to exhibit anti-inflammatory activities

Molecular Mechanism

It is known that phenylpiperazine derivatives can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis

Dosage Effects in Animal Models

The effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide vary with different dosages in animal models. For instance, some phenylpiperazine derivatives have shown anti-inflammatory activities in carrageenan-induced rat paw edema model in vivo

Properties

IUPAC Name |

N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c27-21(22(28)24-19-9-4-1-2-5-10-19)23-13-8-14-25-15-17-26(18-16-25)20-11-6-3-7-12-20/h3,6-7,11-12,19H,1-2,4-5,8-10,13-18H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGRDQMCZOJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2687991.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687992.png)

![methyl 4-((7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2687995.png)

![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)

![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688000.png)

![N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2688005.png)

![5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2688006.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688007.png)

![tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B2688011.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2688012.png)

![7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2688013.png)